An In-Depth Technical Guide to 3-(Phenylmethoxy)propanenitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 3-(Phenylmethoxy)propanenitrile: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(phenylmethoxy)propanenitrile, a versatile nitrile intermediate in organic synthesis. Due to the limited availability of public domain data for its isomer, 2-(phenylmethoxy)propanenitrile, this document will focus exclusively on the scientifically well-documented 3-isomer, also commonly referred to as 3-(benzyloxy)propanenitrile. This guide delves into its chemical and physical properties, outlines a common synthetic route with a detailed experimental protocol, discusses its reactivity and known applications, and provides essential safety information.
Core Molecular Attributes of 3-(Phenylmethoxy)propanenitrile
3-(Phenylmethoxy)propanenitrile is an organic compound featuring a nitrile functional group and a benzyl ether moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.
Chemical Structure and Properties
The fundamental physicochemical properties of 3-(phenylmethoxy)propanenitrile are summarized in the table below, providing a quick reference for laboratory applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | [1][2] |
| Molecular Weight | 161.20 g/mol | [1][2] |
| CAS Number | 6328-48-9 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 114-116 °C at 0.5 Torr | [3] |
| Density | 1.0457 g/cm³ | [3] |
| Synonyms | 3-(Benzyloxy)propanenitrile, 3-Benzyloxypropionitrile, 2-Cyanoethylbenzyl ether | [1][3] |
Caption: Chemical structure of 3-(phenylmethoxy)propanenitrile.
Synthesis and Mechanistic Insights
The synthesis of 3-(phenylmethoxy)propanenitrile can be achieved through several routes. A common and effective method involves the cyanoethylation of benzyl alcohol. This reaction is typically carried out by the addition of acrylonitrile to benzyl alcohol under basic conditions.
Synthetic Pathway
The reaction proceeds via a Michael addition, where a benzyl alkoxide, formed in situ by the deprotonation of benzyl alcohol with a base, acts as a nucleophile attacking the β-carbon of the electron-deficient acrylonitrile.
Caption: Generalized workflow for the synthesis of 3-(phenylmethoxy)propanenitrile.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 3-(phenylmethoxy)propanenitrile.
Materials:
-
Benzyl alcohol
-
Acrylonitrile
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Re-cool the mixture to 0 °C and add acrylonitrile (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure 3-(phenylmethoxy)propanenitrile.
Spectroscopic Characterization
While comprehensive, experimentally-derived spectroscopic data for 3-(phenylmethoxy)propanenitrile is not widely available in the public domain, predicted mass spectrometry data can provide valuable information for its identification.
Mass Spectrometry
Predicted mass spectral data for 3-(phenylmethoxy)propanenitrile indicates the following significant adducts and their corresponding mass-to-charge ratios (m/z).[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 162.09134 |
| [M+Na]⁺ | 184.07328 |
| [M+K]⁺ | 200.04722 |
Chemical Reactivity and Applications
The reactivity of 3-(phenylmethoxy)propanenitrile is primarily centered around its nitrile and benzyl ether functionalities.
-
Nitrile Group Transformations: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield 3-(phenylmethoxy)propanoic acid. It can also be reduced to the corresponding primary amine, 3-(phenylmethoxy)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Benzyl Ether Cleavage: The benzyl ether group is a common protecting group for alcohols and can be cleaved under various conditions, most commonly by catalytic hydrogenation, to yield 3-hydroxypropanenitrile.
The primary application of 3-(phenylmethoxy)propanenitrile is as an intermediate in organic synthesis.[5] Its bifunctional nature allows for the introduction of a protected β-hydroxypropylamine or β-hydroxypropanoic acid moiety into a target molecule.
Safety and Handling
Potential Hazards:
-
Toxicity: Nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[6][7] They can release cyanide in the body.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][7]
Recommended Handling Procedures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
3-(Phenylmethoxy)propanenitrile is a valuable and versatile intermediate in organic synthesis. Its synthesis from readily available starting materials and the reactivity of its functional groups make it a useful building block for the preparation of a variety of more complex molecules. Researchers and drug development professionals can leverage the information provided in this guide to effectively and safely utilize this compound in their synthetic endeavors. It is important to note the current limitations in publicly available experimental spectroscopic data and to take appropriate measures for its characterization in-house.
References
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Chemsrc. 3-(Benzyloxy)propanenitrile | CAS#:6328-48-9. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Available at: [Link]
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Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. 2023, 100, 113–135. Available at: [Link]
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MDPI. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules 2021, 26(15), 4478. Available at: [Link]
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ResearchGate. Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Crystallographic Communications. 2017, 73(4). Available at: [Link]
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ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. 2022. Available at: [Link]
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ResearchGate. Pyrethroid insecticides. Chapter III: Synthesis of 3-phenoxy mandelonitrile. Arkivoc 2021, i, 378-470. Available at: [Link]
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PMC. 2-[4-(Benzyloxy)benzylidene]malononitrile. Acta Crystallographica Section E: Structure Reports Online. 2008, 64(Pt 10), o1939. Available at: [Link]
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PubChemLite. 3-(benzyloxy)propanenitrile (C10H11NO). Available at: [Link]
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